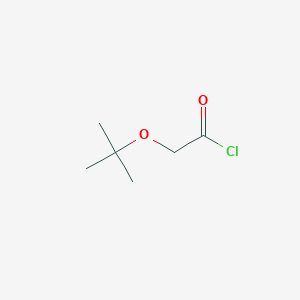![molecular formula C20H18FN3O2S B2909707 N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-28-1](/img/structure/B2909707.png)
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide, also known as AFIMOXIFENE, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It is a selective estrogen receptor modulator (SERM), which means it can block or activate estrogen receptors in different tissues. This property makes it a promising candidate for the treatment of breast cancer, which is often hormone-dependent.
作用机制
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide acts as a SERM by binding to estrogen receptors in different tissues. In breast tissue, this compound acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of cancer cells. In bone tissue, this compound acts as an agonist, promoting bone density and reducing the risk of osteoporosis. The precise mechanism of action of this compound is still being studied, but it is thought to involve changes in gene expression and signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on estrogen receptors, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be mediated through its effects on other signaling pathways.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide has several advantages for laboratory experiments. It is a well-characterized compound with known synthesis and purification methods, making it easy to obtain and work with. This compound also has a well-established mechanism of action and has been extensively studied in vitro and in vivo models. However, there are also limitations to using this compound in laboratory experiments. Its effects may be tissue-specific, and it may not be effective in all types of cancer. Additionally, the precise mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide. One area of interest is in the development of new formulations or delivery methods that may improve its efficacy or reduce side effects. Another area of interest is in the identification of biomarkers that may predict response to this compound treatment. Additionally, more research is needed to fully understand the mechanisms of action of this compound and to identify potential new targets for cancer treatment. Finally, there is potential for this compound to be used in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes.
合成方法
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of imidazole and thioether moieties, followed by coupling with an acetylphenyl group. The final product is obtained through purification and characterization by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential use in breast cancer treatment. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo models. This compound is also being studied for its potential use in other hormone-dependent cancers such as endometrial and ovarian cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may have potential applications in other diseases such as rheumatoid arthritis and diabetic retinopathy.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-14(25)16-4-8-18(9-5-16)23-19(26)13-27-20-22-10-11-24(20)12-15-2-6-17(21)7-3-15/h2-11H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGASOJAZKPUDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2909629.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2909630.png)
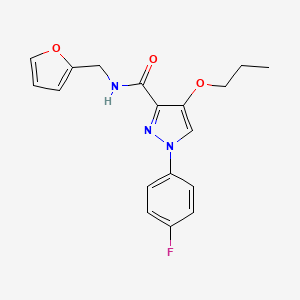
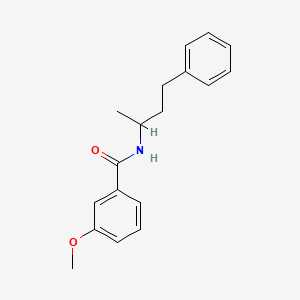
![methyl 3-(3,4-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2909637.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2909638.png)
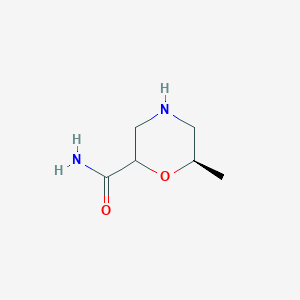

![Cis-Di-Tert-Butyl 5A,6,8,8A-Tetrahydropyrrolo[3,4:3,4]Pyrrolo[2,1-C][1,2,4]Triazole-3,7(5H)-Dicarboxylate](/img/structure/B2909643.png)
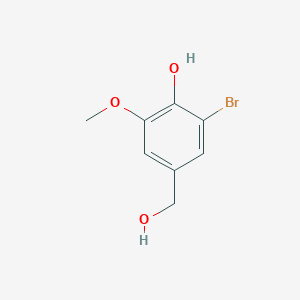
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2909646.png)
